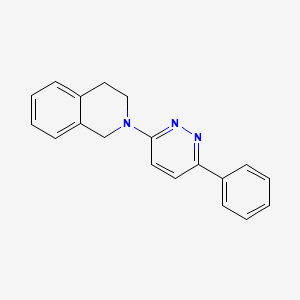
2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This molecule was first synthesized in 2006 and has since been the subject of numerous scientific research studies.
Mécanisme D'action
2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline inhibits Akt activity by binding to the PH domain of Akt, which is responsible for its localization to the cell membrane. This prevents Akt from phosphorylating its downstream targets, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline is its specificity for Akt inhibition, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance in cancer cells over time.
Orientations Futures
Future studies on 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline may focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research may be needed to investigate the potential for resistance to develop and to identify strategies to overcome this limitation.
Méthodes De Synthèse
The synthesis of 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that includes the reaction of 3-(2-bromoethyl)pyridine with phenylhydrazine to form 6-phenyl-3-pyridazinylamine. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to form 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation. Inhibition of Akt activity has been linked to the induction of apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-(6-phenylpyridazin-3-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-2-7-16(8-3-1)18-10-11-19(21-20-18)22-13-12-15-6-4-5-9-17(15)14-22/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYMQXQOQHPMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6043926.png)

![N-[(1R)-1-(4-methoxyphenyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6043934.png)
![2-[2-(cyclopentylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6043942.png)
![7-(4-fluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043946.png)
![1-(2-methylphenyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6043947.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6043959.png)
![3-(4-methoxyphenyl)-11-pyridin-3-yl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6043963.png)
![N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B6043967.png)
![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(2-phenylethyl)-1H-1,2,3-triazole](/img/structure/B6043987.png)
![1-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6043988.png)
![2-ethyl-1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6044012.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6044014.png)
